molecular formula C19H18O6 B14680273 2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione CAS No. 34350-36-2

2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione

Cat. No.: B14680273
CAS No.: 34350-36-2
M. Wt: 342.3 g/mol
InChI Key: KSMHSEXNENMRCP-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a fused ring system

Preparation Methods

The synthesis of 2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione typically involves multi-step organic reactions. The synthetic routes often start with simpler aromatic compounds, which undergo a series of reactions including hydroxylation, methylation, and cyclization to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and the fused ring system allow it to form hydrogen bonds and hydrophobic interactions, which can modulate the activity of the target molecules. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione include other hydroxylated aromatic compounds and fused ring systems. its unique combination of hydroxyl groups and methyl groups, along with the specific arrangement of the fused rings, gives it distinct properties that are not found in other similar compounds. Examples of similar compounds include 2,2,5,5-Tetramethyltetrahydrofuran and 2,2,6,6-Tetramethylpiperidine .

Properties

CAS No.

34350-36-2

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

2,6-dihydroxy-1,2,7,9-tetramethyl-7H-[1]benzofuro[4,5-g]isochromene-5,10-dione

InChI

InChI=1S/C19H18O6/c1-7-14-10-5-11-15(8(2)24-9(3)17(11)21)18(22)16(10)12(20)6-13(14)25-19(7,4)23/h5-6,8-9,22-23H,1-4H3

InChI Key

KSMHSEXNENMRCP-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C3=C(C=C2C(=O)C(O1)C)C4=C(C(OC4=CC3=O)(C)O)C)O

Origin of Product

United States

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